molecular formula C12H17N3O4 B13621044 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid CAS No. 1998633-77-4

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B13621044
CAS No.: 1998633-77-4
M. Wt: 267.28 g/mol
InChI Key: PEDGWWWLDZOMMV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrimidine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reaction: The protected amino acid is coupled with the pyrimidine ring using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino and pyrimidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its pyrimidine ring is of particular interest due to its presence in nucleotides and nucleic acids.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features allow for the design of molecules with potential therapeutic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino and pyrimidine groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring, altering its chemical properties.

Uniqueness

The presence of the Boc protecting group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid provides stability and selectivity in chemical reactions. The pyrimidine ring adds to its versatility, making it a valuable compound for various applications.

Properties

CAS No.

1998633-77-4

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1

InChI Key

PEDGWWWLDZOMMV-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=NC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=NC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.